molecular formula C8H14O B1654928 (2-Methyl-cyclohex-1-enyl)-methanol CAS No. 29474-11-1

(2-Methyl-cyclohex-1-enyl)-methanol

Cat. No.: B1654928
CAS No.: 29474-11-1
M. Wt: 126.2 g/mol
InChI Key: HQJRTBCIHIBGOB-UHFFFAOYSA-N
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Description

(2-Methyl-cyclohex-1-enyl)-methanol is an organic compound with a cyclohexene ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-cyclohex-1-enyl)-methanol can be achieved through several methods. One common approach involves the reduction of (2-Methyl-cyclohex-1-enyl)-methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of (2-Methyl-cyclohex-1-enyl)-methanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-cyclohex-1-enyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (2-Methyl-cyclohex-1-enyl)-methanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (2-Methyl-cyclohex-1-enyl)-methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: (2-Methyl-cyclohex-1-enyl)-methanoic acid.

    Reduction: (2-Methyl-cyclohex-1-enyl)-methane.

    Substitution: (2-Methyl-cyclohex-1-enyl)-methyl chloride or bromide.

Scientific Research Applications

(2-Methyl-cyclohex-1-enyl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-cyclohex-1-enyl)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-cyclohex-1-enyl)-methanone: A ketone analog with similar structural features.

    (2-Methyl-cyclohex-1-enyl)-methane: A fully reduced analog.

    (2-Methyl-cyclohex-1-enyl)-methanoic acid: An oxidized analog.

Uniqueness

(2-Methyl-cyclohex-1-enyl)-methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.

Properties

IUPAC Name

(2-methylcyclohexen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJRTBCIHIBGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340526
Record name (2-methyl-cyclohex-1-enyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29474-11-1
Record name (2-methyl-cyclohex-1-enyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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